1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine
Overview
Description
“1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is a chemical compound with the CAS Number: 1018287-36-9 . It has a molecular weight of 218.3 . The IUPAC name for this compound is 1-isobutyryl-1,2,3,4-tetrahydro-7-quinolinamine .
Molecular Structure Analysis
The InChI code for “1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is 1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is a solid substance .Scientific Research Applications
Synthesis and Positive Inotropic Effect
1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine (referred to as the N-isobutyryl derivative S903) has been studied for its potential as a positive inotropic agent, which can increase cardiac contractility. This compound was found to increase cardiac contractility in vitro without significantly altering heart rate. Its positive inotropic activity was partly attributed to an indirect sympathomimetic effect. The synthesis process and the enantiomeric configuration of S903 were established, correlating with (S)-l-dopa (Santangelo, Casagrande, Miragoli, & Vecchietti, 1994).
Role in Neurochemistry
Research has identified 1,2,3,4-tetrahydroisoquinoline and its derivatives as endogenous amines in rat brains. These compounds might act as endogenous substances that could induce parkinsonism, thus playing a significant role in neurochemistry and potentially in the pathogenesis of neurological disorders (Kohno, Ohta, & Hirobe, 1986).
Chemical Synthesis Techniques
The compound's utility extends to various chemical synthesis methods. For example, α-metallation of tetrahydroquinoline and indoline via lithium carbamates has been reported. This method allows the α-metallo species to react with carbonyl electrophiles, yielding α-alkylated secondary amines in an overall one-pot procedure, demonstrating its utility in synthetic chemistry (Katritzky & Sengupta, 1989).
Applications in Organic Synthesis
1,2,3,4-Tetrahydroisoquinoline and related compounds have been utilized in various organic synthesis processes, such as redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes. These processes involve dual C–H bond functionalization and are promoted by acetic acid (Zhu & Seidel, 2017).
Potential in Antifungal Research
Some derivatives of 1,2,3,4-tetrahydroisoquinoline have shown antifungal activity, indicating potential applications in developing antifungal agents. For instance, certain amides and hydrazides of 2-oxo-3-(3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-idene)propanoic acid exhibited antifungal effects against Candida albicans (Surikova, Mikhailovskii, Aleksandrova, Kir’yanova, & Vakhrin, 2010).
Safety And Hazards
properties
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWJDPSYOVEFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651574 | |
Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine | |
CAS RN |
1018287-36-9 | |
Record name | 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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